Physicochemical Differentiation: Meta-Methyl Alters Density and Thermal Behavior Relative to Para Isomer
The meta-methyl substituted 2,4-dioxoester exhibits a density of 1.2±0.1 g/cm³, which is marginally higher than that of the para-tolyl isomer (1.175±0.06 g/cm³), indicating a more compact molecular packing [1]. Additionally, the meta isomer is typically handled as an oil or low-melting solid, whereas the para isomer is a well-defined crystalline solid with a melting point of 84 °C . This physical state difference directly impacts handling, formulation, and purification workflows. The boiling point of the meta compound (357.3±25.0 °C at 760 mmHg) is comparable to that of the para isomer (357.0±25.0 °C), but the lack of a sharp melting point in the meta compound necessitates alternative purification strategies (e.g., column chromatography vs. recrystallization) [1].
| Evidence Dimension | Density |
|---|---|
| Target Compound Data | 1.2±0.1 g/cm³ (calculated) |
| Comparator Or Baseline | 2,4-Dioxo-4-p-tolylbutyric acid methyl ester: 1.175±0.06 g/cm³ |
| Quantified Difference | Δ +0.025 g/cm³ (approx. 2% higher) |
| Conditions | Predicted physicochemical properties; ambient temperature |
Why This Matters
The higher density of the meta isomer may influence solubility, chromatographic retention, and formulation behavior in multi-component mixtures.
- [1] Chemsrc. (2024). CAS No. 501653-38-9: Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate. Retrieved from https://m.chemsrc.com/en/cas/501653-38-9_1717453.html View Source
